molecular formula C18H18N2O2S B2676658 N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 908803-69-0

N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2676658
CAS No.: 908803-69-0
M. Wt: 326.41
InChI Key: NHJMZJXUSPDTJB-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound belonging to the class of benzothiazine-derived acetamides, a scaffold recognized for its significant pharmacological relevance . This molecule features a 1,4-benzothiazin-3-one core fused to an acetamide group, with a 2,5-dimethylphenyl substitution on the amide nitrogen. The specific positioning of the methyl groups on the phenyl ring is a key structural modification that influences the compound's steric and electronic properties, which can in turn affect its biological activity and physicochemical characteristics . Benzothiazine derivatives are investigated for a range of potential biological activities. Research on similar analogs has indicated promising antifungal applications , and these compounds are also studied for other properties including antibacterial and anticancer activities . The mechanism of action for this class of compounds typically involves interaction with biological targets such as enzymes or receptors, potentially leading to the modulation of cellular pathways . From a chemistry perspective, this compound serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery programs . Please note: This product is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-7-8-12(2)14(9-11)19-17(21)10-16-18(22)20-13-5-3-4-6-15(13)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJMZJXUSPDTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an α-haloketone, to form the benzothiazine ring.

    Acylation Reaction: The benzothiazine intermediate is then acylated with 2,5-dimethylphenylacetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as continuous monitoring of reaction progress using techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazine ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of benzothiazine compounds exhibit antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The benzothiazine structure is often linked to enhanced antimicrobial activity due to its ability to interact with microbial enzymes and cellular structures .
  • Anticancer Potential :
    • Research has shown that compounds similar to N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth factors . In vitro studies have demonstrated that these compounds can target specific pathways involved in cancer progression.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit key enzymes related to metabolic disorders. For example, it may act as an inhibitor of α-glucosidase and acetylcholinesterase, which are important targets in the treatment of Type 2 diabetes and Alzheimer’s disease respectively .

Case Studies

Several studies have documented the applications of related compounds in clinical settings:

  • Antimicrobial Study :
    • A study evaluating a series of benzothiazine derivatives showed promising results against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .
  • Cancer Treatment :
    • Research focusing on the anticancer properties of benzothiazine derivatives highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

Structural Analogs with Benzothiazine/Oxazine Cores

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
Target Compound 2,5-Dimethylphenyl, benzothiazin-2-yl 326.41 Antifungal
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazin-4-yl, unsubstituted phenyl Not reported Structural derivatization
Patent Compound (ROR-gamma modulator) Benzoxazin-7-yl, piperidin-1-ylphenyl Not reported Autoimmune disease treatment

Key Observations :

  • Heteroatom Substitution: Replacing sulfur in benzothiazine (target compound) with oxygen in benzoxazine (patent compound) alters electronic properties, shifting activity from antifungal to immunomodulatory (ROR-gamma modulation) .
  • Substituent Position : The 2,5-dimethylphenyl group in the target compound vs. unsubstituted phenyl in ’s analog may enhance lipophilicity and target binding in antifungal applications .

Acetamide Derivatives with Varied Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Application Reference
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylphenyl, diethylamino 234.33 Local anesthetic (inferred)
Dimethenamid 2,3-Dimethylphenyl, chloro, isopropyl Not reported Herbicide
Alachlor 2,6-Diethylphenyl, methoxymethyl Not reported Herbicide

Key Observations :

  • Phenyl Substituents : The 2,5-dimethylphenyl group in the target compound vs. 2,6-dimethyl/2,3-dimethyl in analogs influences steric hindrance and molecular interactions, directing activity toward antifungal rather than herbicidal or anesthetic applications .
  • Side Chain Modifications: The benzothiazine-acetamide linkage in the target compound contrasts with diethylamino () or chloro-isopropyl () groups, underscoring the role of heterocyclic moieties in conferring specificity .

Biological Activity

N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C17H17N3O4S
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 951447-08-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of activity include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. Research indicates that derivatives of benzothiazine compounds exhibit broad-spectrum antimicrobial effects, suggesting that this compound may also possess such properties.
  • Anti-inflammatory Effects : Studies on related compounds have shown that they can inhibit pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural features of benzothiazine derivatives are often linked to their effectiveness against various cancer cell lines.

Case Studies and Experimental Data

Several studies have highlighted the biological activities of benzothiazine derivatives:

  • Antimicrobial Activity :
    • A study evaluated the antibacterial effects of various benzothiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhance antimicrobial potency significantly .
  • Anti-inflammatory Activity :
    • Research focused on the anti-inflammatory effects of similar compounds demonstrated that they could reduce levels of inflammatory cytokines in vitro. This suggests a potential therapeutic application for inflammatory diseases .
  • Anticancer Activity :
    • A recent study synthesized a series of acetamide derivatives and evaluated their anticancer activity against several cancer cell lines. The findings revealed that specific structural modifications led to increased cytotoxicity against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialBenzothiazine DerivativesInhibition of bacterial growth
Anti-inflammatorySimilar Acetamide DerivativesReduction in cytokine levels
AnticancerAcetamide DerivativesInduction of apoptosis in cancer cells

Q & A

Q. How is N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide synthesized, and what key reaction parameters influence yield?

Methodological Answer: The synthesis involves a multi-step process, typically starting with the condensation of a dihydrobenzothiazinone precursor with chloroacetylated intermediates. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions by stabilizing intermediates .
  • Base selection : Potassium carbonate is often used to deprotonate reactive sites and drive the reaction forward .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (e.g., 7:3 ratio) ensures real-time tracking of reaction progress .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, 60–120 mesh) improves purity. Yields typically range from 65–80%, depending on substituent steric effects .

Q. What spectroscopic techniques are used to confirm the structure of this compound, and how are conflicting NMR signals resolved?

Methodological Answer:

  • 1H and 13C NMR : Assignments focus on distinguishing aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.6 ppm), and acetamide carbonyls (δ 167–170 ppm). For example, the 3-oxo group in the benzothiazine ring appears as a singlet near δ 175 ppm .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula, with fragmentation patterns confirming the acetamide and benzothiazine moieties .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., ±0.3% tolerance) .
  • Conflict resolution : Overlapping signals in crowded regions (e.g., aromatic protons) are resolved using 2D NMR (COSY, HSQC) or deuterated solvent shifts .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the compound’s bioactivity, and how should discrepancies between antioxidant assays (e.g., DPPH vs. FRAP) be addressed?

Methodological Answer:

  • DPPH assay : Measures radical scavenging via UV-Vis absorbance at 517 nm. Prepare solutions in methanol (0.1 mM) and compare IC50 values against standards like ascorbic acid .
  • FRAP assay : Quantifies Fe³+ reduction at 593 nm. Use a pH 3.6 acetate buffer and correlate results with electron-donating substituents (e.g., methoxy groups) .
  • Addressing discrepancies :
    • Mechanistic differences : DPPH targets lipid peroxidation, while FRAP evaluates redox potential. Use both assays to assess multi-mechanistic activity.
    • Statistical validation : Apply ANOVA or Tukey’s test to confirm significance (p < 0.05) across triplicate runs .

Q. How can substituent optimization enhance biological activity while maintaining solubility?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups (e.g., -NO2, -CF3) on the benzothiazine ring improve antioxidant potency but may reduce solubility.
    • Phenyl substitutions : Bulky groups (e.g., 2,5-dimethylphenyl) enhance receptor binding but require co-solvents (e.g., DMSO) for in vitro assays .
  • Computational modeling : Use DFT calculations (Gaussian 09) to predict logP values and optimize hydrophilicity. For example, introducing -OH or -OCH3 groups balances solubility and activity .

Q. How can target engagement be validated in mechanistic studies, and what strategies resolve contradictory enzyme inhibition data?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., COX-2) and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) to confirm direct interaction .
  • Contradiction resolution :
    • Assay conditions : Verify pH, temperature, and cofactor requirements (e.g., Mg²+ for kinases).
    • Off-target effects : Use siRNA knockdown or competitive inhibitors (e.g., indomethacin for COX-2) to isolate activity .

Q. What analytical strategies differentiate polymorphic forms of this compound, and how do they impact bioavailability?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns (2θ = 5–40°) to identify crystalline vs. amorphous forms .
  • DSC/TGA : Measure melting points and thermal stability. Polymorphs with lower melting points (<200°C) often exhibit higher dissolution rates .
  • Bioavailability correlation : Use in vitro dissolution testing (USP apparatus II, 50 rpm) in simulated gastric fluid (pH 1.2) to link polymorph solubility to pharmacokinetic profiles .

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